molecular formula C24H28N2O4 B2454973 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate CAS No. 479542-41-1

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate

Cat. No.: B2454973
CAS No.: 479542-41-1
M. Wt: 408.498
InChI Key: SLWXNZYDUFCYOX-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate is a synthetic chemical compound featuring a carbazole core structure, a heterocyclic aromatic framework known for its significant research potential in medicinal chemistry and materials science . The molecular structure integrates a diethylamino-propanol side chain, a motif present in research compounds like the closely related 1-carbazol-9-yl-3-(diethylamino)propan-2-ol (CAS 91324-13-9, Molecular Weight: 296.4 g/mol) , which is further functionalized with a furan-2-carboxylate ester. The unmodified carbazole scaffold is recognized for its electron-donating properties and is utilized in the development of pigments and in various photochemical applications . Structurally similar propanolamine derivatives bearing carbazole groups have been synthesized and investigated for specific biological activities, such as acetylcholinesterase inhibition, highlighting the research interest in this class of molecules . Furthermore, other carbazole-based molecular frameworks have been designed and evaluated as inhibitors of epigenetic targets like DNA methyltransferase 1 (DNMT1), underscoring the broader utility of carbazole derivatives in early discovery research for oncology . This product is provided for research purposes as part of a collection of unique chemicals and is intended for use by qualified researchers in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-carbazol-9-yl-3-(diethylamino)propan-2-ol;furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C5H4O3/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWXNZYDUFCYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=COC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has a complex structure featuring a carbazole moiety, a diethylamino group, and a furan-2-carboxylate. Its molecular formula is C21H28N2O2C_{21}H_{28}N_{2}O_{2}, with a molecular weight of approximately 348.46 g/mol. The structure can be represented as follows:

Structure C21H28N2O2\text{Structure }\text{C}_{21}\text{H}_{28}\text{N}_{2}\text{O}_{2}

This compound exhibits its biological effects through several mechanisms:

  • DNA Intercalation : The carbazole moiety can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects on cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The furan ring can participate in redox reactions, generating ROS that induce oxidative stress in cells, contributing to its anticancer properties.
  • Enzyme Interaction : The diethylamino group may modulate the activity of various enzymes and receptors, potentially enhancing or inhibiting specific biological pathways.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In tests against several bacterial strains, it exhibited significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to reduce neuronal cell death in models of oxidative stress, potentially through its ROS scavenging ability .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
1-Carbazol-9-yl-3-(diethylamino)propan-2-olStructure15 µM (MCF-7)Moderate
1-Carbazol-9-yl-3-(furan-2-yloxy)-propan-2-olStructure25 µM (A549)Weak
1-Carbazol-9-yl-3-(methylamino)-propan-2-olStructure12 µM (MCF-7)Strong

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against clinical isolates of resistant bacteria, showing promising results that warrant further investigation into its use as an antibiotic .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural features, which may contribute to various biological activities:

  • Antitumor Activity : Research indicates that carbazole derivatives can inhibit the proliferation of cancer cells. The specific mechanisms often involve apoptosis induction and cell cycle arrest in tumor cells .
  • Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent by modulating cytokine production and reducing inflammatory responses .

Organic Electronics

Due to its unique electronic properties, carbazole derivatives are extensively studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the furan moiety enhances charge transport properties, making it a candidate for use in electronic devices .

Fluorescent Probes

The photophysical properties of the compound allow it to be used as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it useful for tracking cellular processes in live cells .

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of the compound demonstrated that it exhibited cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. The research utilized both in vitro assays and animal models to assess efficacy, revealing a significant reduction in tumor size compared to untreated controls .

Case Study 2: Anti-inflammatory Mechanism

Another study evaluated the anti-inflammatory activity of the compound through inhibition of albumin denaturation and hemolysis assays. The results indicated that it effectively reduced inflammation markers, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. Basic

  • Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol). For polar intermediates, reverse-phase HPLC with acetonitrile/water is recommended .
  • Characterization :
    • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on carbazole aromatic protons (δ 8.1–8.3 ppm) and diethylamino group signals (δ 2.5–3.0 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
    • X-ray crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures .

What analytical methods are recommended to resolve contradictions in spectroscopic data for structurally similar carbazole derivatives?

Q. Advanced

  • 2D NMR techniques : Use ¹H-¹⁵N HMBC to distinguish between carbazole N-H environments and furan ester carbonyl interactions, which can overlap in ¹H NMR .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to assess thermal stability and rule out solvent retention artifacts in melting point data .
  • Comparative HPLC : Co-inject with reference standards to identify impurities or stereoisomers that may cause retention time discrepancies .

How can reaction yields be optimized for the diethylamino-propanol intermediate?

Q. Advanced

  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions (e.g., over-alkylation) .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • In situ monitoring : Use FTIR to track the disappearance of starting material peaks (e.g., C-Br stretch at 550 cm⁻¹) and adjust reaction time dynamically .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer studies?

Q. Advanced

  • Pharmacophore modeling : Map the carbazole core, diethylamino group, and furan ester as key motifs for DNA intercalation or kinase inhibition .
  • Comparative bioassays : Test derivatives with modified substituents (e.g., replacing diethylamino with piperazine) to isolate contributions of specific functional groups .
  • Molecular docking : Simulate interactions with target proteins (e.g., topoisomerase II) using software like AutoDock Vina, prioritizing compounds with low binding energies .

How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Q. Basic

  • Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 or cyclodextrin derivatives to enhance solubility .
  • pH adjustment : Use citrate buffer (pH 4.5) or phosphate buffer (pH 7.4) to ionize the diethylamino group, improving dispersibility .

What advanced applications in material science are emerging for carbazole-furan hybrids?

Q. Advanced

  • Electrogenerated chemiluminescence (ECL) : Modify the carbazole core with electron-withdrawing groups (e.g., nitro) to enhance ECL efficiency for biosensor development .
  • Organic photovoltaics (OPVs) : Incorporate the compound into donor-acceptor polymers, leveraging carbazole’s hole-transport properties and furan’s π-conjugation for improved charge mobility .

How should researchers validate the stability of this compound under long-term storage conditions?

Q. Basic

  • Accelerated stability studies : Store aliquots at 4°C, -20°C, and 25°C for 6 months, analyzing degradation via HPLC every 30 days. Optimal storage is at -20°C in amber vials under argon .
  • Light sensitivity tests : Expose samples to UV (365 nm) for 24 hours; significant degradation (>5%) indicates need for light-protective packaging .

What computational methods are suitable for predicting the photophysical properties of this compound?

Q. Advanced

  • TD-DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate UV-Vis spectra and compare with experimental λmax values .
  • HOMO-LUMO analysis : Identify charge transfer pathways between carbazole and furan moieties to guide optoelectronic applications .

How can contradictions in biological activity data between in vitro and in vivo models be addressed?

Q. Advanced

  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissue homogenates, correlating with pharmacokinetic parameters .
  • Dose recalibration : Adjust in vivo doses based on bioavailability studies (e.g., oral vs. intravenous administration) to match effective in vitro concentrations .

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